molecular formula C15H23N5O4 B5604716 7-(3-hydroxypropyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione

7-(3-hydroxypropyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5604716
M. Wt: 337.37 g/mol
InChI Key: NWNCMKDGSYTYMZ-UHFFFAOYSA-N
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Description

7-(3-Hydroxypropyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine derivatives family. This compound features a purine ring system substituted with various functional groups, including hydroxypropyl, methyl, and morpholinylmethyl groups. Due to its unique structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the base purine structure. Key steps include:

  • Functionalization: Introduction of hydroxypropyl and methyl groups through nucleophilic substitution reactions.

  • Morpholinylmethyl Group Addition: This step often involves the use of morpholine as a nucleophile to introduce the morpholinylmethyl group.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield. Quality control measures are strictly followed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxy groups to carbonyl groups.

  • Reduction: Reduction of nitro groups to amino groups.

  • Substitution Reactions: Replacement of functional groups with other nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are hydrogen gas (H2) in the presence of a catalyst, or sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophiles such as morpholine and electrophiles like alkyl halides are used.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting purine metabolism-related diseases.

  • Biology: Used in biochemical studies to understand purine metabolism and its role in cellular processes.

  • Chemistry: Employed in the development of new synthetic methodologies and reaction mechanisms.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may inhibit or activate enzymes involved in purine metabolism, leading to downstream effects on cellular processes. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Theophylline: Another purine derivative with similar biological activity.

  • Caffeine: A well-known purine alkaloid with stimulant effects.

  • Methotrexate: A purine analog used in chemotherapy.

Uniqueness: 7-(3-Hydroxypropyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its specific substitution pattern, which may confer unique biological and chemical properties compared to other purine derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

7-(3-hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c1-17-13-12(14(22)18(2)15(17)23)20(4-3-7-21)11(16-13)10-19-5-8-24-9-6-19/h21H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNCMKDGSYTYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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